molecular formula C11H20O3 B8458029 Octyl 2-oxopropanoate CAS No. 66549-66-4

Octyl 2-oxopropanoate

Cat. No.: B8458029
CAS No.: 66549-66-4
M. Wt: 200.27 g/mol
InChI Key: FPBYVCSHVUCJRB-UHFFFAOYSA-N
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Description

Octyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid), where the hydroxyl group of the acid is replaced by an octyl group. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol. Structurally, it consists of a propanoate backbone featuring a ketone group at the C2 position and an octyl ester moiety. This compound is primarily utilized in industrial applications, including fragrance formulations and essential oils, due to its volatility and compatibility with hydrophobic matrices .

Properties

CAS No.

66549-66-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

octyl 2-oxopropanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-9-14-11(13)10(2)12/h3-9H2,1-2H3

InChI Key

FPBYVCSHVUCJRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Stability Synthesis Yield (If Reported)
This compound C₁₁H₁₈O₃ 198.26 Ketone, ester Fragrances, essential oils Moderate (ester hydrolysis) Not reported
Octyl acetate C₁₀H₂₀O₂ 172.26 Ester Flavoring agents High High (common esterification)
Octyl butyrate C₁₂H₂₄O₂ 200.32 Ester Food additives, perfumes High High
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ 238.19 Ketone, ester, nitro, pyridine Pharmaceutical intermediates Low (nitro group reactivity) 50%
Octocrylene C₂₄H₂₇NO₂ 361.48 Cyano, diphenyl, ester UV filters (sunscreens) High (photostable) Industrially optimized

Key Differences and Research Findings

However, its ester moiety ensures compatibility with lipid-based formulations . Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate exhibits reduced stability due to the electron-withdrawing nitro group, which increases susceptibility to nucleophilic attack. Its synthesis yield (50%) is lower than simpler esters like octyl acetate .

Applications: Octyl acetate and butyrate dominate flavor and fragrance industries due to their fruity odors, whereas this compound’s ketone group may impart sharper olfactory notes . Octocrylene’s extended conjugated system (cyano-diphenyl) enables UV absorption, a property absent in this compound .

Synthetic Complexity :

  • Octyl esters (acetate, butyrate) are synthesized via straightforward acid-catalyzed esterification. In contrast, ethyl-3-nitropyridinyl derivatives require multi-step reactions, including nitration and purification challenges .

Notes

  • Evidence Limitations: Direct data on this compound are sparse; inferences are drawn from structurally related esters and pyruvate derivatives.
  • Contradictions: While octyl acetate/butyrate are stable in consumer products, this compound’s ketone group may necessitate stabilization against hydrolysis in acidic environments.
  • Research Gaps: Quantitative data on this compound’s solubility, toxicity, and commercial viability are absent in the provided evidence.

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